4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide
Overview
Description
4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of thiopyranones This compound is characterized by the presence of a sulfur atom in a six-membered ring structure, which is further substituted with a 4-methylphenyl and a phenyl group The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom, forming a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediates formed in this reaction are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are then hydrolyzed and decarboxylated by heating in 10-15% sulfuric acid (H2SO4) .
Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones. This reaction is typically carried out in a tert-butyl methyl ether medium in the presence of tricaprylmethylammonium chloride (Aliquat 336) and potassium hydrogen phosphate, resulting in the formation of stereoselective 2,6-diaryltetrahydro-4H-thiopyran-4-ones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification and isolation of the compound can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halides, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it can inhibit phosphodiesterase and β-secretase BACE1, leading to the disruption of cellular signaling pathways involved in tumor growth and bacterial proliferation . Additionally, its sulfone group can interact with biological molecules, leading to the formation of reactive intermediates that can induce apoptosis or other cellular responses .
Comparison with Similar Compounds
4H-Thiopyran-4-one, 2-(4-methylphenyl)-6-phenyl-, 1,1-dioxide can be compared with other similar compounds, such as:
4H-Thiopyran-4-one, 2-(4-morpholinyl)-6-[3’-(phenylmethoxy)[1,1’-biphenyl]-3-yl]-: This compound has a morpholinyl group and a phenylmethoxy substituent, which may confer different biological activities and chemical reactivity.
4H-Thiopyran-4-one, tetrahydro-3,5-bis[(4-nitrophenyl)methylene]-,1,1-dioxide: This compound has nitrophenyl groups, which can enhance its electron-withdrawing properties and affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfone group, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-1,1-dioxo-6-phenylthiopyran-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3S/c1-13-7-9-15(10-8-13)18-12-16(19)11-17(22(18,20)21)14-5-3-2-4-6-14/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIDDKLLGVAPEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C=C(S2(=O)=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565683 | |
Record name | 2-(4-Methylphenyl)-6-phenyl-1lambda~6~-thiopyran-1,1,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135215-37-1 | |
Record name | 2-(4-Methylphenyl)-6-phenyl-1lambda~6~-thiopyran-1,1,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.